Men 10376 (TFA) is synthesized through methods that typically involve the modification of existing chemical entities or the construction of new molecular frameworks. The compound's development is often rooted in academic and industrial laboratories that focus on drug discovery and development, particularly in the context of targeting specific biological pathways.
Men 10376 (TFA) falls into the category of small molecules, which are often utilized in medicinal chemistry for their ability to modulate biological processes. Its classification can also be associated with its role as a potential therapeutic agent, given its structural properties that may interact with biological targets.
The synthesis of Men 10376 (TFA) generally involves several key steps:
The synthetic route may involve reactions such as nucleophilic substitutions, esterifications, and coupling reactions. Each step is carefully controlled to optimize yield and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Men 10376 (TFA).
The molecular structure of Men 10376 (TFA) features a trifluoroacetate moiety attached to a core structure that may vary depending on the specific synthetic route used. The presence of fluorine atoms significantly impacts the compound's lipophilicity and stability.
Men 10376 (TFA) can participate in several chemical reactions, including:
The reactivity of Men 10376 (TFA) is influenced by its electronic structure and sterics, making it suitable for further derivatization or conjugation with other biomolecules for enhanced activity.
Men 10376 (TFA) is believed to exert its effects through specific interactions with biological targets, such as enzymes or receptors involved in metabolic pathways. These interactions may lead to modulation of signaling cascades or inhibition of enzymatic activity.
Research indicates that Men 10376 (TFA) may interact with target proteins through hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and specificity.
Men 10376 (TFA) has potential applications in several scientific fields:
Men 10376 (Aminated L-Aspartic Acid-L-Tyrosine-D-Tryptophan-L-Valine-D-Tryptophan-D-Tryptophan-L-Lysine) is a heptapeptide derivative engineered from the C-terminal fragment of Neurokinin A (4–10). Its sequence features three consecutive D-tryptophan residues at positions 4, 6, and 7, a structural motif critical for conferring receptor subtype selectivity. Systematic truncation studies revealed that removal of the N-terminal L-aspartic acid residue (producing a hexapeptide) retained Neurokinin-2 receptor affinity and antagonist activity, while further removal of L-tyrosine (yielding a pentapeptide) significantly diminished binding potency. Conversely, the tetrapeptide fragment (D-Tryptophan-L-Valine-D-Tryptophan-D-Tryptophan) exhibited complete loss of antagonist function, establishing the hexapeptide as the minimal functional unit [1] [3].
The stereochemical configuration of the tryptophan residues profoundly influences receptor interaction. Replacement of D-tryptophan with L-tryptophan at positions 6 or 7 reduces antagonist potency by >100-fold in rabbit pulmonary artery preparations. Molecular docking simulations suggest that the D-conformation orients the indole side chains into a hydrophobic subpocket of the Neurokinin-2 receptor’s orthosteric binding site, forming π-π interactions with phenylalanine 263 and hydrophobic contacts with valine 201 (human receptor numbering). Meanwhile, the C-terminal amidation enhances receptor residence time through hydrogen bonding with asparagine 326, explaining its 3-fold higher affinity versus non-amidated analogs [1] [2] [3].
Table 1: Impact of Residue Modification on Men 10376 Binding and Functional Activity
Position | Residue Modification | Receptor Binding (Ki, μM) | Antagonist Activity (pA₂) | Tissue Model |
---|---|---|---|---|
Native | Full heptapeptide | 4.4 ± 0.3 | 8.08 ± 0.1 | Rabbit Pulmonary Artery |
N-terminal | Asp¹ deletion (hexapeptide) | 5.1 ± 0.4 | 7.92 ± 0.2 | Rabbit Pulmonary Artery |
N-terminal | Asp¹+Tyr² deletion (pentapeptide) | 28.7 ± 2.1 | 6.15 ± 0.3 | Hamster Trachea |
Position 6 | D-Trp⁶ → L-Trp⁶ | >100 | 5.80 ± 0.2 | Rabbit Bronchus |
Position 7 | D-Trp⁷ → L-Trp⁷ | >100 | 5.75 ± 0.3 | Rabbit Bronchus |
C-terminal | Non-amidated lysine | 15.2 ± 1.2 | 6.89 ± 0.2 | Guinea Pig Bronchus |
Men 10376 exhibits tissue-dependent antagonism consistent with competitive inhibition kinetics. In rabbit pulmonary artery (representing Neurokinin-2A receptor subtype), Men 10376 produces rightward shifts in the concentration-response curve to Neurokinin A without suppressing maximal contraction, with a Schild slope of 1.02 ± 0.05. The pA₂ value (negative logarithm of the molar antagonist concentration reducing agonist potency by 2-fold) is 8.08 ± 0.1, indicating high potency. Association kinetics analyzed via [³H]-Neurokinin A displacement show rapid receptor occupancy (kₐₛₛ = 1.8 × 10⁷ M⁻¹min⁻¹), while dissociation occurs slowly (k_diss = 3.2 × 10⁻³ min⁻¹), yielding a residence time of approximately 312 minutes. This prolonged dissociation underpins its sustained activity in isolated tissue baths [1] [2].
Notably, potency varies across tissues: pA₂ values decrease to 6.45 ± 0.2 in hamster trachea (Neurokinin-2B subtype) and 7.10 ± 0.3 in human colon. This differential activity provided early evidence for Neurokinin-2 receptor heterogeneity. Kinetic analysis reveals 5-fold slower association in hamster trachea versus rabbit pulmonary artery, suggesting conformational differences in the antagonist binding pocket between receptor subtypes. Furthermore, pre-incubation studies demonstrate functional insurmountability after 60 minutes, likely due to slow dissociation kinetics rather than non-competitive binding, as extensive washing restores agonist responsiveness [1] [3].
Table 2: Kinetic Parameters of Men 10376 Antagonism in Mammalian Tissues
Tissue Model | Receptor Subtype | pA₂ Value | Association Rate (kₐₛₛ, M⁻¹min⁻¹) | Dissociation Rate (k_diss, min⁻¹) | Residence Time (min) |
---|---|---|---|---|---|
Rabbit Pulmonary Artery | Neurokinin-2A | 8.08 ± 0.1 | 1.8 × 10⁷ | 3.2 × 10⁻³ | 312 ± 15 |
Hamster Trachea | Neurokinin-2B | 6.45 ± 0.2 | 3.6 × 10⁶ | 1.1 × 10⁻² | 91 ± 8 |
Human Colon | Neurokinin-2A | 7.10 ± 0.3 | 9.2 × 10⁶ | 6.5 × 10⁻³ | 154 ± 12 |
Guinea Pig Bronchus | Neurokinin-2A | 6.89 ± 0.2 | 7.8 × 10⁶ | 8.4 × 10⁻³ | 119 ± 10 |
Rabbit Bronchus | Neurokinin-2A | 7.92 ± 0.2 | 1.5 × 10⁷ | 3.8 × 10⁻³ | 263 ± 18 |
Men 10376 functions primarily as an orthosteric antagonist, competing directly with endogenous Neurokinin A for binding to the receptor’s primary ligand pocket. Saturation binding with [¹²⁵I]-Neurokinin A in rat small intestine membranes shows Men 10376 increases the agonist dissociation constant (KD) without reducing maximal binding capacity (Bmax), consistent with competitive inhibition. Mutagenesis studies confirm this mechanism: substitution of glutamate 165 in transmembrane helix 3 (a key residue for Neurokinin A binding) reduces Men 10376 affinity proportionally to Neurokinin A affinity loss. Furthermore, Men 10376 binding does not alter receptor conformation as assessed by fluorescence resonance energy transfer between intracellular receptor domains, unlike allosteric modulators which induce distinct conformational changes [1] [3].
However, allosteric interactions may occur at high concentrations. Above 10 μM, Men 10376 exhibits negative cooperativity with Neurokinin A binding (Hill coefficient <1), suggesting secondary binding site interactions. Computational modeling predicts a potential allosteric site near the extracellular loop 2, where the N-terminal aspartic acid of Men 10376 may interact with lysine 227. This is supported by the loss of negative cooperativity in K227A mutants. Nevertheless, these effects are pharmacologically insignificant at therapeutic concentrations, as confirmed by parallel Schild plots in functional assays. Thus, while minor allosteric modulation cannot be excluded at supraphysiological doses, Men 10376’s primary mechanism remains orthosteric competitive antagonism within its therapeutic concentration range [1] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: